molecular formula C13H10S B14756542 2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene CAS No. 777-89-9

2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene

Cat. No.: B14756542
CAS No.: 777-89-9
M. Wt: 198.29 g/mol
InChI Key: BTXGXNRHWLHJBS-UHFFFAOYSA-N
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Description

2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two alkyne groups and a conjugated diene system, which may impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene can be achieved through various synthetic routes. One common method involves the coupling of a thiophene derivative with appropriate alkyne and diene precursors under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the alkyne groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of advanced materials, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene involves its interaction with molecular targets through its alkyne and diene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diethynylthiophene: Similar structure but lacks the conjugated diene system.

    2,5-Dibromothiophene: Contains halogen substituents instead of alkyne groups.

    2,5-Dimethylthiophene: Contains methyl groups instead of alkyne and diene groups.

Uniqueness

2-(Hexa-3,5-dien-1-YN-1-YL)-5-(prop-1-YN-1-YL)thiophene is unique due to the presence of both alkyne and conjugated diene groups, which can impart distinct reactivity and properties compared to other thiophene derivatives.

Properties

CAS No.

777-89-9

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

IUPAC Name

2-hexa-3,5-dien-1-ynyl-5-prop-1-ynylthiophene

InChI

InChI=1S/C13H10S/c1-3-5-6-7-9-13-11-10-12(14-13)8-4-2/h3,5-6,10-11H,1H2,2H3

InChI Key

BTXGXNRHWLHJBS-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(S1)C#CC=CC=C

Origin of Product

United States

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